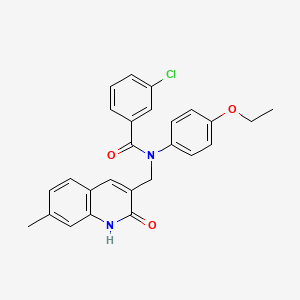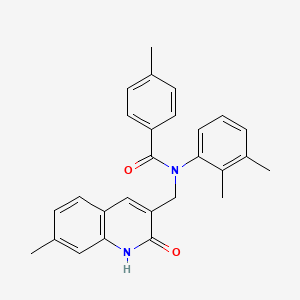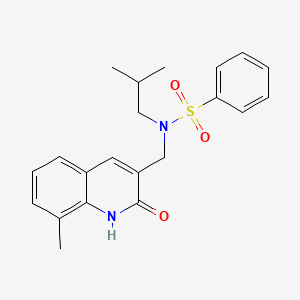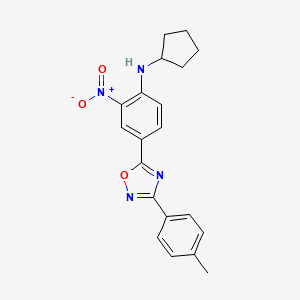
N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as CP-ONPA, is a chemical compound that has been widely used in scientific research. It is a small molecule that belongs to the family of oxadiazole derivatives, which have been shown to possess a broad range of biological activities.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves its selective binding to the active site of protein tyrosine kinases. Upon binding, this compound undergoes a conformational change that allows it to emit a fluorescent signal upon phosphorylation. This property has been used to develop various assays for the detection of protein tyrosine kinase activity.
Biochemical and Physiological Effects:
This compound has been shown to selectively bind to protein tyrosine kinases and emit a fluorescent signal upon phosphorylation. This property has been used to investigate the role of protein tyrosine kinases in various biological processes, such as cell signaling and cancer development. This compound has also been shown to have minimal cytotoxicity, making it a useful tool for studying protein tyrosine kinase activity in live cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline as a fluorescent probe for protein tyrosine kinase activity is its high selectivity and sensitivity. This compound has been shown to selectively bind to the active site of protein tyrosine kinases and emit a fluorescent signal upon phosphorylation, making it a useful tool for studying protein tyrosine kinase activity in vitro and in live cells. However, one of the limitations of using this compound is its relatively low photostability, which can limit its use in long-term imaging experiments.
Orientations Futures
There are several future directions for the use of N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline in scientific research. One potential direction is the development of new assays for the detection of protein tyrosine kinase activity using this compound. Another potential direction is the modification of this compound to improve its photostability and reduce its cytotoxicity. Additionally, this compound could be used to investigate the role of protein tyrosine kinases in various disease states, such as cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves a multi-step process that starts with the reaction of cyclopentanone with ethyl nitrite to form the corresponding diazo compound. The diazo compound is then reacted with p-tolyl hydrazine and acetic anhydride to give the intermediate 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with 4-aminoacetophenone to form the final product, this compound.
Applications De Recherche Scientifique
N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been widely used in scientific research as a fluorescent probe for the detection of protein tyrosine kinase activity. It has been shown to selectively bind to the active site of protein tyrosine kinases and emit a fluorescent signal upon phosphorylation. This property has been used to investigate the role of protein tyrosine kinases in various biological processes, such as cell signaling and cancer development.
Propriétés
IUPAC Name |
N-cyclopentyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-6-8-14(9-7-13)19-22-20(27-23-19)15-10-11-17(18(12-15)24(25)26)21-16-4-2-3-5-16/h6-12,16,21H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPXGLBEBJIZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7698487.png)
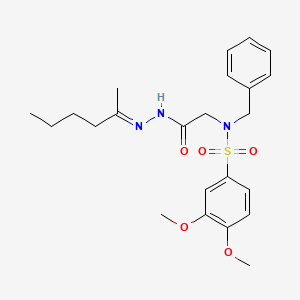
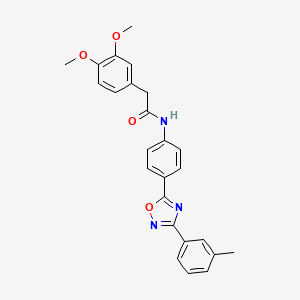
![5-oxo-3-phenyl-N-[3-(propan-2-yloxy)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698501.png)

![3,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7698511.png)

